N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-20(2)12(10-19-17(21)14-7-8-16(18)23-14)15-9-11-5-3-4-6-13(11)22-15/h3-9,12H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYVYOANNISINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(O1)Br)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzofuran derivative with a dimethylaminoethyl halide under basic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the brominated benzofuran derivative with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromofuran-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Material Science: The compound’s unique properties make it a candidate for use in the development of advanced materials with specific functionalities.
Biological Studies: Its effects on various biological systems are investigated to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Functional Group Analysis
- Benzofuran vs. Benzimidazole :
The target compound’s benzofuran () is less polar than the benzimidazole in ’s compound . Benzimidazoles often participate in hydrogen bonding via NH groups, whereas benzofurans rely on π-π interactions. - Dimethylaminoethyl vs.
- Brominated Furan Carboxamide :
Both the target compound and ’s compound share this moiety, which may facilitate halogen bonding with biological targets. However, GSK8175 () employs bromo/chloro substituents on a phenyl ring, suggesting a different binding mechanism.
Pharmacological Implications
- Target Compound: The dimethylaminoethyl group could improve CNS penetration, making it a candidate for neuroactive agents. The brominated furan may target enzymes requiring halogen bonding (e.g., proteases).
- ’s Compound : The benzimidazole-phenyl group is typical in kinase inhibitors (e.g., VEGF inhibitors), but its low solubility may limit bioavailability .
- GSK8175 () : The sulfonamido and benzoxaborole groups suggest antibacterial or antifungal applications, though its high molecular weight may restrict pharmacokinetics .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromofuran-2-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and the implications for medicinal chemistry based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C17H17BrN2O3 and a molecular weight of approximately 377.238 g/mol. Its structure features a benzofuran moiety, a dimethylaminoethyl group, and a brominated furan carboxamide, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H17BrN2O3 |
| Molecular Weight | 377.238 g/mol |
| CAS Number | 2034311-08-3 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Ring : This is achieved through cyclization reactions involving phenolic derivatives.
- Introduction of the Dimethylaminoethyl Group : Alkylation with dimethylaminoethyl halides occurs under basic conditions.
- Formation of the Carboxamide Group : This final step involves reacting the brominated benzofuran derivative with an appropriate amine.
Anticancer Properties
Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, benzofuran derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
Anti-inflammatory Effects
Research indicates that structurally related compounds may possess anti-inflammatory activity by modulating pathways associated with inflammation. The unique structural features of this compound suggest it could interact with specific receptors or enzymes involved in inflammatory processes .
Interaction Studies
Interaction studies are crucial for understanding how this compound affects biological systems. Preliminary findings indicate that it may influence cellular processes such as proliferation and apoptosis by binding to specific molecular targets.
Case Studies
A recent study assessed various benzofuran derivatives for their biological activity, revealing that modifications to the benzofuran structure can significantly impact their efficacy against specific targets like α-glucosidase, which is relevant for diabetes management . The study highlighted that certain derivatives exhibited enhanced activity compared to others, suggesting that further exploration of this compound could yield valuable insights into its potential therapeutic applications.
The mechanism of action for this compound is hypothesized to involve interactions with specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets remain to be fully elucidated but are critical for understanding its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
